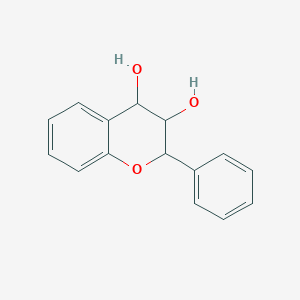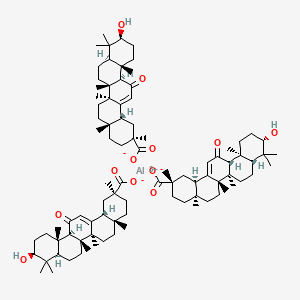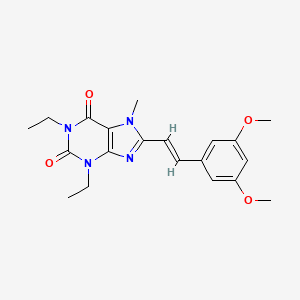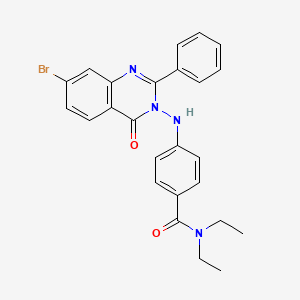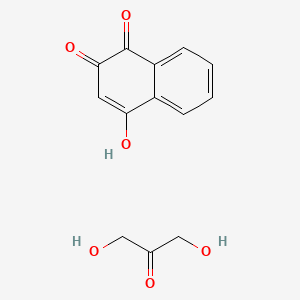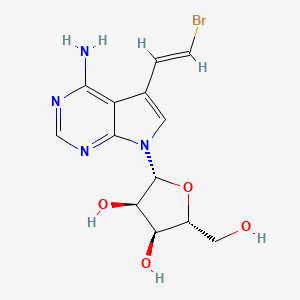
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo(2,3-d)pyrimidine core, a bromo-vinyl group, and a tetrahydro-furan ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo(2,3-d)pyrimidine Core: This step involves the condensation of 4-amino-5-bromo-pyrimidine with an appropriate aldehyde or ketone to form the pyrrolo(2,3-d)pyrimidine core.
Introduction of the Bromo-Vinyl Group: The bromo-vinyl group is introduced via a halogenation reaction, typically using bromine or a brominating agent under controlled conditions.
Formation of the Tetrahydro-Furan Ring: The tetrahydro-furan ring is formed through a cyclization reaction, often involving the use of a diol precursor and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromo-vinyl group can be reduced to a vinyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as acylation with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base, alkyl halides in the presence of a nucleophile.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of vinyl derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: It is used as a tool compound to study the mechanisms of enzyme inhibition and signal transduction pathways.
Pharmacology: It is investigated for its potential therapeutic effects in various diseases, including cancer and viral infections.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by:
Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction Modulation: It interferes with signal transduction pathways by inhibiting key proteins involved in the signaling cascade.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-5-(2-chloro-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- 2-(4-Amino-5-(2-fluoro-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- 2-(4-Amino-5-(2-iodo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
Uniqueness
The uniqueness of 2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromo-vinyl group, in particular, enhances its potential as a pharmacologically active compound.
Properties
CAS No. |
76319-84-1 |
|---|---|
Molecular Formula |
C13H15BrN4O4 |
Molecular Weight |
371.19 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[4-amino-5-[(E)-2-bromoethenyl]pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H15BrN4O4/c14-2-1-6-3-18(12-8(6)11(15)16-5-17-12)13-10(21)9(20)7(4-19)22-13/h1-3,5,7,9-10,13,19-21H,4H2,(H2,15,16,17)/b2-1+/t7-,9-,10-,13-/m1/s1 |
InChI Key |
YYERBORFPOTPMP-NESUXYNQSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)/C=C/Br |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


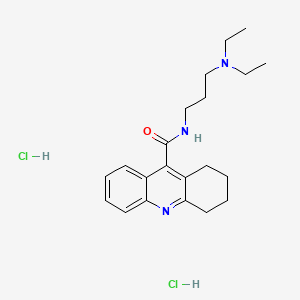
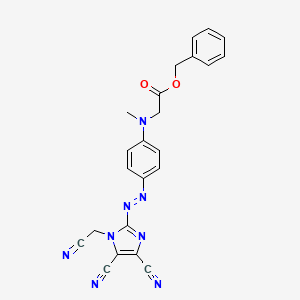

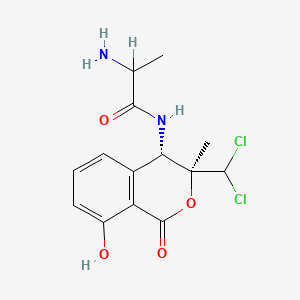
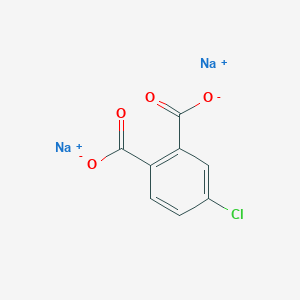
![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
